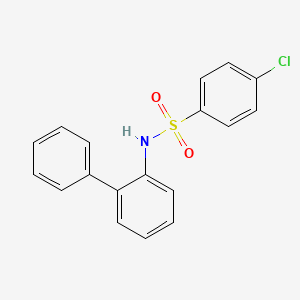
N-(1,1,3,3-tetramethylbutyl)-1,2,3-benzothiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1,3,3-tetramethylbutyl)-1,2,3-benzothiadiazole-5-carboxamide, commonly known as TMB, is a fluorescent probe that is widely used in scientific research. It is a small molecule that has a high quantum yield and excellent photostability, making it an ideal tool for studying biological processes.
Mecanismo De Acción
TMB is a fluorescent probe that works by emitting light when excited by a light source. The mechanism of action of TMB is based on the principle of fluorescence resonance energy transfer (FRET). TMB is designed to bind to a specific target molecule, and when it does so, it undergoes a conformational change that brings it into close proximity with a fluorescent molecule. This results in the transfer of energy from the fluorescent molecule to TMB, which then emits light.
Efectos Bioquímicos Y Fisiológicos
TMB has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that is widely used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TMB is its high quantum yield and excellent photostability. This makes it an ideal tool for studying biological processes that require long-term imaging. TMB is also relatively easy to synthesize and can be obtained in high purity. One limitation of TMB is that it is not suitable for use in living cells, as it requires an external light source for excitation.
Direcciones Futuras
There are several future directions for the use of TMB in scientific research. One area of interest is the development of TMB-based biosensors for the detection of various analytes. Another area of interest is the use of TMB in the study of protein-protein interactions and enzyme activity. TMB may also have potential applications in the field of medical diagnostics and imaging.
Métodos De Síntesis
The synthesis of TMB involves the reaction of 2-aminobenzenethiol with 1,1,3,3-tetramethylbutyl isocyanate. The resulting product is then purified through column chromatography to obtain pure TMB. The synthesis of TMB is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
TMB is commonly used as a fluorescent probe in scientific research. It has been used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and membrane dynamics. TMB has also been used in the development of biosensors for the detection of various analytes, including glucose and hydrogen peroxide.
Propiedades
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-14(2,3)9-15(4,5)16-13(19)10-6-7-12-11(8-10)17-18-20-12/h6-8H,9H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFOUDVLAGRSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C=C1)SN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789027 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4,4-trimethylpentan-2-yl)-1,2,3-benzothiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)
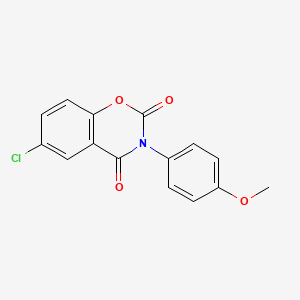
![2-butyl-3-{[4-(dimethylamino)benzylidene]amino}-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5741448.png)
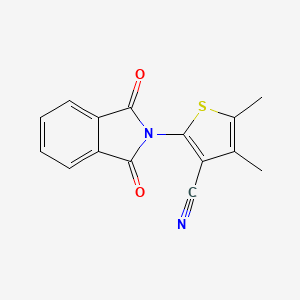
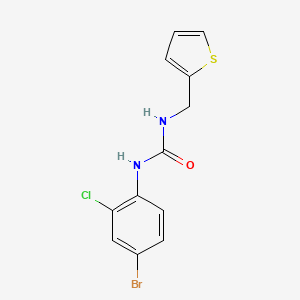
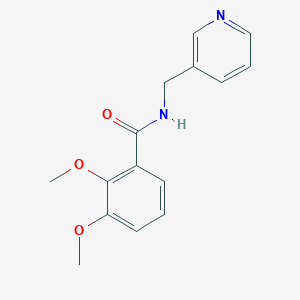
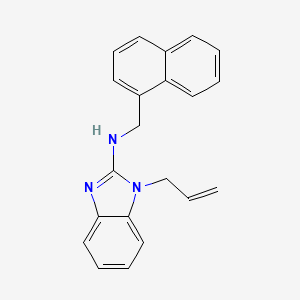

![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)
